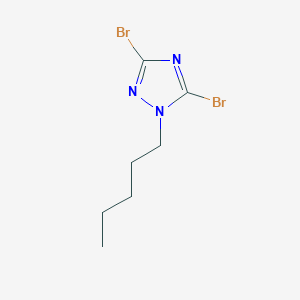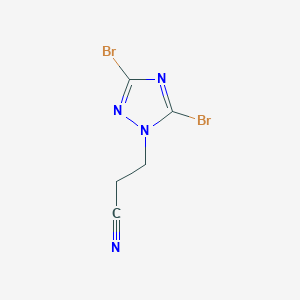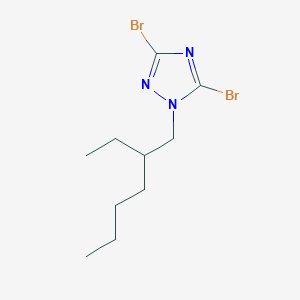![molecular formula C10H6Br2F3N3 B6361741 3,5-Dibromo-1-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,2,4-triazole CAS No. 1240580-51-1](/img/structure/B6361741.png)
3,5-Dibromo-1-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3,5-Dibromo-1-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,2,4-triazole” is a chemical compound with the molecular formula C10H6Br2F3N3 . It is not intended for human or veterinary use and is typically used for research purposes.
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” such as melting point, boiling point, density, and molecular weight are mentioned in the available resources .Scientific Research Applications
Synthesis and Functionalization
The synthesis of dibromo-triazoles, including compounds similar to "3,5-Dibromo-1-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,2,4-triazole," and their subsequent functionalization are crucial for developing materials with significant biological activity and systemic properties. These compounds serve as important functional materials due to their high biological activity, low toxicity, and the ability to undergo further chemical transformations. For example, the synthesis of 3,5-Dibromo-4H-1,2,4-triazole from 1H-1,2,4-triazole using brominating agents demonstrates the compound's role as a versatile intermediate in organic synthesis (Yu et al., 2014).
Formation of Complex Heterocycles
Reactions involving dibromo-triazoles, such as "this compound," can lead to the formation of complex heterocyclic compounds. For instance, the reaction with NH-azoles can produce azolylmethyl derivatives, which are significant due to their potential applications in various fields, including pharmacology and agrochemistry (Khaliullin et al., 2014).
Antimicrobial Applications
Derivatives of triazoles, including those related to "this compound," have shown potential as antimicrobial agents. The design, synthesis, and characterization of new triazolyl pyrazole derivatives have demonstrated their ability to exhibit a broad spectrum of antimicrobial activities, indicating the compound's relevance in developing new antimicrobial agents (Bhat et al., 2016).
Mechanism of Action
Target of Action
Triazole compounds are known to interact with a variety of biological targets, including enzymes and receptors, depending on their specific chemical structure .
Mode of Action
1,2,3-triazole derivatives are known to promote proton conduction in polymer electrolyte membranes via an intermolecular proton-transfer mechanism
Biochemical Pathways
Given the potential proton conduction properties of 1,2,3-triazole derivatives , it’s plausible that this compound could influence pathways involving proton transport or pH regulation
Result of Action
The potential proton conduction properties of 1,2,3-triazole derivatives suggest that this compound could influence cellular processes involving proton transport or ph regulation .
Properties
IUPAC Name |
3,5-dibromo-1-[[3-(trifluoromethyl)phenyl]methyl]-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Br2F3N3/c11-8-16-9(12)18(17-8)5-6-2-1-3-7(4-6)10(13,14)15/h1-4H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXYWSZICGNTZLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CN2C(=NC(=N2)Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Br2F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.98 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[(3-Chloro-4-fluorophenyl)methyl]-1,4-diazepane](/img/structure/B6361659.png)
![1-{[2-(Trifluoromethyl)phenyl]methyl}-1H-pyrazol-4-amine](/img/structure/B6361663.png)
![1-[2-(4-Fluorophenoxy)ethyl]-1H-pyrazol-4-amine](/img/structure/B6361679.png)
amine hydrochloride](/img/structure/B6361697.png)
![Butyl({[4-(2-methylpropyl)phenyl]methyl})amine](/img/structure/B6361701.png)
![Butyl({[4-(2-methylpropyl)phenyl]methyl})amine hydrochloride](/img/structure/B6361710.png)

![1-[(2,4-Difluorophenyl)methyl]-1H-pyrazol-3-amine](/img/structure/B6361716.png)
![4-Bromo-2-{[(prop-2-en-1-yl)amino]methyl}phenol](/img/structure/B6361720.png)
![2-Methoxy-4-{[(propan-2-yl)amino]methyl}phenol hydrochloride](/img/structure/B6361724.png)
![3,5-Dibromo-1-[(4-bromo-2-fluorophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6361730.png)



